molecular formula C14H21Cl2N3 B2436932 3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride CAS No. 1286264-30-9

3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride

Cat. No.: B2436932
CAS No.: 1286264-30-9
M. Wt: 302.24
InChI Key: ZKSDQPDCZFGCKY-MXPSUWBQSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.24 . Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Structural Applications

  • Palladium and Platinum Complexes : The compound has been used in the synthesis of various palladium and platinum complexes, exhibiting properties like macrocyclic ligands and square-planar coordination geometry, which could be significant in the field of inorganic chemistry and material science (Lee, Lee, & Lee, 2016).

  • Cycloaddition Chemistry : It plays a role in 1,3-dipolar cycloaddition reactions, forming structures like isoxazolinespirodihydrofuranones. These reactions are important in organic synthesis, providing routes to novel heterocyclic compounds (Štverková, Żák, & Jonas, 1993).

  • Enaminone-Based Anticonvulsant Synthesis : Although your request excludes information related to drug use, it's worth noting that derivatives of this compound have been studied for their structure-activity correlations in anticonvulsant enaminones (Scott et al., 1993).

Chirality and Coordination Chemistry

  • Chiral Palladium(II) and Platinum(II) Complexes : The compound's chirality is utilized in the synthesis of chiral palladium(II) and platinum(II) complexes. Such complexes have potential applications in asymmetric synthesis and catalysis (Abu-Surrah et al., 2003).

Novel Compound Synthesis

  • Androgen Receptor Antagonists : Its derivatives have been used in the synthesis of novel, nonsteroidal androgen receptor antagonists, highlighting its potential in the development of new pharmaceutical agents (Li et al., 2008).

  • Norcoronamic and Coronamic Acids Synthesis : Its structural properties have been employed in the total asymmetric syntheses of norcoronamic and coronamic acids, demonstrating its versatility in organic synthesis (Gaucher et al., 1994).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Derivatives of the compound have been studied for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Kumar et al., 2022).

  • Anti-Inflammatory Activity : Some synthesized derivatives have shown significant anti-inflammatory activity, indicating potential therapeutic applications (Osarodion, 2020).

Miscellaneous Applications

  • Photochemical Reactions : The compound and its derivatives have been used in photochemical nucleophile–olefin combination and aromatic substitution reactions, which are important in organic photochemistry (Arnold et al., 1996).

  • Heterocyclic Chemistry : It contributes to the field of heterocyclic chemistry, particularly in the synthesis of novel heterocyclic structures, which are critical in drug development and other areas of chemical research (Doub & Krolls, 1970).

Properties

IUPAC Name

3-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14;;/h1-3,8,13-14,17H,4-7,10,16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDQPDCZFGCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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